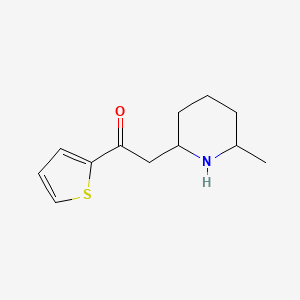

2-(6-Methylpiperidin-2-yl)-1-(thiophen-2-yl)ethan-1-one

Description

Properties

Molecular Formula |

C12H17NOS |

|---|---|

Molecular Weight |

223.34 g/mol |

IUPAC Name |

2-(6-methylpiperidin-2-yl)-1-thiophen-2-ylethanone |

InChI |

InChI=1S/C12H17NOS/c1-9-4-2-5-10(13-9)8-11(14)12-6-3-7-15-12/h3,6-7,9-10,13H,2,4-5,8H2,1H3 |

InChI Key |

CBYZSKJMXKBGOO-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(N1)CC(=O)C2=CC=CS2 |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation

The key starting material, 2-acetylthiophene, serves as the foundation for building the target molecule. This compound is commercially available but can also be synthesized through various methods including Friedel-Crafts acylation of thiophene.

Mannich Reaction Approach

A common approach for introducing the aminoalkyl chain involves a Mannich reaction using 2-acetylthiophene, formaldehyde (typically as paraformaldehyde), and an appropriate amine component. For the target compound, a suitably substituted piperidine derivative would be required.

Detailed Synthetic Protocols

Preparation of Intermediate Compounds

Based on related syntheses, the preparation of this compound likely proceeds through the formation of a 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one intermediate, which can be further modified to incorporate the methylpiperidine moiety.

The synthesis of the dimethylamino intermediate has been well-documented with various reaction conditions and yields:

| Yield | Reaction Conditions | Solvent System | Temperature | Duration |

|---|---|---|---|---|

| 94% | HCl catalyst | Water/isopropanol | Reflux | 6h |

| 92.4% | HCl catalyst | Water/isopropanol | Reflux | 8h |

| 89.6% | pH 3-4 | Ethanol/water | Reflux | 8h |

| 80% | HCl catalyst | Ethanol | Reflux | 8h |

| 76% | HCl catalyst | Water/isopropanol | 100°C | 6h |

| 73% | HCl catalyst | Ethanol/acetone | Reflux | 2h |

| 69% | HCl catalyst | Isopropanol | 70°C | 18h |

| 60.4% | No catalyst specified | Isopropanol | Reflux | 3h |

Optimized Protocol for Intermediate Synthesis

The highest yielding procedure (94%) for the preparation of the dimethylamino intermediate involves:

A mixture of 2-acetylthiophene (128g, 1000 mmol), dimethylamine hydrochloride (90 g, 1100 mmol), paraformaldehyde (41 g, 1400 mmol), concentrated hydrochloric acid (5 mL) and isopropanol (500 mL) is refluxed for 6 hours. After completion, the solution is cooled to 0°C and stirred for an additional hour. The resulting slurry is filtered, and the solid is washed with cold isopropanol and dried at 50°C for 16 hours.

Alternative Procedure with High Yield

Another high-yielding procedure (92.4%) involves:

A mixture of 2-acetylthiophene (0.45 mol), dimethylamine hydrochloride (44.7 g, 0.55 mol), and paraformaldehyde (19.4 g, 0.61 mol) dissolved in 190 ml of isopropanol with 4.3 ml concentrated hydrochloric acid. The mixture is refluxed for 8 hours, then cooled to room temperature, filtered, and the filter cake washed with 50 ml cold ethanol before drying to obtain a white solid.

Conversion to Target Compound

To convert the dimethylamino intermediate to the target this compound, additional synthetic steps would be required:

Proposed Pathway

- Reduction of the dimethylamino ketone intermediate to the corresponding alcohol

- Conversion of the dimethylamino group to a suitable leaving group

- Nucleophilic substitution with 6-methylpiperidine

- Oxidation of the alcohol back to the ketone functionality

Reduction and Substitution

One approach involves sodium borohydride reduction of the ketone intermediate:

A mixture of the intermediate (e.g., 250g, 1.98 mol), water (700 ml), and methanol (1.6 L) is cooled to 5-10°C and basified with aqueous sodium hydroxide solution to pH 7-8. Sodium borohydride (81 g, 2.18 mol) is added in small portions at 5-10°C. After completion, the mixture is stirred for 30 minutes at 5-10°C.

Purification Methods

Several purification methods have been documented for thiophene derivatives similar to the target compound:

Recrystallization

For purification of intermediates and potentially the final compound:

Isopropanol/Water Method : The crude product (151 kg) is dissolved in isopropanol (1500 L) and water (45 L), stirred at 25-30°C for 15 minutes, heated to reflux for 2 hours, then cooled slowly to 25-30°C and stirred for 4 hours. The solid is filtered, washed with isopropanol, and dried at 25-30°C for 2 hours followed by drying at 50-55°C for 6 hours.

Acetone/Water Method : The crude product (151 kg) is treated with acetone (1500 L) and water (45 L), following the same temperature profile as the isopropanol method.

Salt Formation

Formation of mandelate salts has been used for purification of similar compounds:

The intermediate is dissolved in methyl tert-butyl ether (3.15 L), heated to 45-50°C, and a solution of (S)-(+)-Mandelic acid (86.27 g, 0.567 mol) in ethanol (250 ml) is added dropwise. The mixture is stirred for 45 minutes at 45-50°C, cooled to room temperature, and the solid is filtered and washed with methyl tert-butyl ether.

Analytical Characterization

For the final compound and intermediates, several analytical methods can be employed:

Spectroscopic Analysis

- Mass Spectrometry : MS (m/e): 184.3 (M+1+) for the dimethylamino intermediate

- NMR Spectroscopy : Used to confirm structure and purity (>98%)

- HPLC : Used to determine purity (reported as high as 99.29%)

Physical Properties

- Melting Range : For purified intermediates, melting ranges of 185-190°C have been reported

Scale-Up Considerations

For industrial or large-scale preparation, several factors should be considered:

Optimized Procedure for Scale-Up

A procedure suitable for scale-up involves:

- Charge isopropanol (250 ml) to the reaction vessel at 25-35°C

- Add dimethylamine hydrochloride (77.5 g) followed by concentrated HCl (4.0 ml) under stirring

- Add paraformaldehyde (33.33 g) and stir for 30 minutes

- Add 2-acetylthiophene (100.0 g)

- Heat the reaction mixture to 70-75°C and maintain until reaction completion

- Cool, filter, wash with isopropanol, and dry

Chemical Reactions Analysis

Types of Reactions

2-(6-Methylpiperidin-2-yl)-1-(thiophen-2-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiol derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(6-Methylpiperidin-2-yl)-1-(thiophen-2-yl)ethan-1-one is a synthetic organic compound that features a methyl group-substituted piperidine ring and a thiophene moiety. It has a molecular formula of and has gained attention in medicinal chemistry and materials science .

Potential Applications

This compound is characterized by a piperidine nitrogen atom and a thiophene ring, giving it potential reactivity and biological activity. Research indicates that This compound may possess antimicrobial and anti-inflammatory properties. Studies are still being conducted to determine the exact mechanisms of action, but it is believed that the compound interacts with specific molecular targets, potentially modulating enzyme or receptor activity.

Use in Industrial Settings

In industrial settings, optimized reaction conditions are utilized to maximize yield and purity, often incorporating continuous flow reactors and advanced purification techniques.

Ongoing Studies

Studies on the interactions of This compound with biological systems are ongoing. The compound may bind to specific receptors or enzymes, influencing their activity and leading to various biological effects. Detailed mechanistic studies are required to elucidate the exact pathways involved in its biological activity.

Structural Analogues

Several compounds share structural similarities with This compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(6-Methylpiperidin-2-yl)-1-(furan-3-yl)ethan-1-one | Contains a furan ring instead of thiophene | Different electronic properties due to furan |

| 2-(6-Methylpiperidin-2-yl)-1-(pyridin-3-yl)ethan-1-one | Contains a pyridine ring | Varying reactivity patterns compared to thiophene |

| 2-(4-Methylpiperidin-1-yl)-1-(thiophen-2-yl)ethan-1-one hydrochloride | Similar structure but with a different piperidine substitution | Hydrochloride salt form may alter solubility and bioavailability |

Mechanism of Action

The mechanism of action of 2-(6-Methylpiperidin-2-yl)-1-(thiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other biomolecules, leading to various biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Piperidine/Piperazine Derivatives

- 2-(4-Methylpiperidin-2-yl)-1-(thiophen-3-yl)ethan-1-one (CAS 1597065-38-7):

- Differs in the methyl group position (4-methylpiperidin-2-yl vs. 6-methylpiperidin-2-yl) and thiophene substitution (3-yl vs. 2-yl).

- The altered methyl position may influence steric hindrance and hydrogen-bonding capacity, while the thiophen-3-yl group reduces conjugation efficiency compared to thiophen-2-yl .

- 1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one (CAS 736889-93-3): Replaces the piperidine ring with a piperazine moiety, introducing an additional nitrogen atom.

Functionalized Thiophene Derivatives

- 1-[3-Amino-5-(4-chlorophenyl)-2-thienyl]ethan-1-one (CAS 175137-02-7): Features a 4-chlorophenyl substituent on the thiophene ring, which may enhance lipophilicity and receptor binding affinity in medicinal applications. The amino group at the 3-position introduces a reactive site for further functionalization .

- 1-(6-Methylpyridin-2-yl)ethan-1-one (CAS 6940-57-4): Substitutes thiophene with a pyridine ring, altering electronic properties (e.g., basicity) and π-stacking behavior.

Structural Complexity and Pharmacological Potential

- Benzoimidazo[1,2-b][1,2,4]triazol-4-yl Derivatives (e.g., Compounds 7a–7b in ): Incorporate fused heterocyclic systems (e.g., benzoimidazo-triazole) linked to ethanone. These compounds exhibit higher molecular complexity and have been explored for anticancer and antimicrobial activities. However, increased rigidity may limit bioavailability compared to simpler analogs like the target compound .

- The piperidine moiety in the target compound could modulate pharmacokinetic profiles, such as metabolic stability .

Biological Activity

2-(6-Methylpiperidin-2-yl)-1-(thiophen-2-yl)ethan-1-one is a synthetic organic compound recognized for its unique structural features, including a piperidine ring and a thiophene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

- Molecular Formula : C₁₂H₁₇NOS

- Molecular Weight : 223.34 g/mol

- CAS Number : 1600033-15-5

Biological Activity Overview

Preliminary studies indicate that this compound exhibits promising biological activities:

Antimicrobial Activity

Research suggests that the compound may possess antimicrobial properties. It is believed to interact with specific molecular targets, possibly modulating enzyme or receptor activity, which could lead to inhibition of microbial growth. However, detailed mechanisms remain to be elucidated.

Anti-inflammatory Properties

The compound has shown potential as an anti-inflammatory agent. Its structural characteristics may enable it to inhibit inflammatory pathways, although specific targets and pathways are still under investigation.

The exact mechanisms through which this compound exerts its biological effects are not fully understood. Ongoing studies aim to clarify how it binds to biological targets and influences their activity.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals distinct differences in biological activity:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(6-Methylpiperidin-2-yl)-1-(furan-3-yl)ethan-1-one | Contains a furan ring | Different electronic properties due to furan |

| 2-(6-Methylpiperidin-2-yl)-1-(pyridin-3-yl)ethan-1-one | Contains a pyridine ring | Varying reactivity patterns compared to thiophene |

| 2-(4-Methylpiperidin-1-yl)-1-(thiophen-2-yl)ethan-1-one hydrochloride | Similar structure but different piperidine substitution | Hydrochloride salt form may alter solubility and bioavailability |

Case Studies and Research Findings

Several studies have examined the biological activity of related compounds, providing insights that may also apply to this compound:

- Antifungal Activity : Related piperidine compounds have demonstrated potent antifungal effects against various strains, suggesting that similar mechanisms could be present in this compound .

- Anti-cancer Potential : Some studies highlight the anti-cancer properties of thiophene-containing compounds. For instance, compounds with similar structures have been reported to induce apoptosis in cancer cell lines .

- Inflammation Models : In preclinical models, compounds with similar piperidine structures have shown significant anti-inflammatory effects, indicating a potential pathway for therapeutic applications .

Future Directions

Further research is essential to fully understand the biological activity of this compound. Key areas for future investigation include:

- Mechanistic Studies : Detailed investigations into the binding affinities and interactions with specific receptors or enzymes.

- In Vivo Studies : Conducting animal model studies to evaluate the efficacy and safety profile of the compound.

Q & A

Q. What are the optimal synthetic routes for 2-(6-Methylpiperidin-2-yl)-1-(thiophen-2-yl)ethan-1-one, and how do reaction conditions influence yield?

The synthesis typically involves multi-step pathways, including:

- Thiophene acylation : Reacting thiophene-2-carboxylic acid derivatives with acetylating agents under anhydrous conditions (e.g., using AlCl₃ as a catalyst) .

- Piperidine functionalization : Introducing the 6-methylpiperidin-2-yl moiety via nucleophilic substitution or reductive amination, requiring inert atmospheres (N₂/Ar) to prevent oxidation .

- Coupling strategies : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for linking thiophene and piperidine groups, optimized at 80–100°C in dioxane/water mixtures .

Key considerations : Solvent polarity (DMF vs. THF), temperature control (±5°C), and purification via column chromatography (silica gel, hexane/EtOAc gradient) to achieve >90% purity .

Q. How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in this compound?

- ¹H/¹³C NMR : Distinct signals for the thiophene β-protons (δ 7.2–7.5 ppm) and piperidine methyl group (δ 1.2–1.4 ppm). Anomeric protons in the ketone group appear as singlets near δ 2.5 ppm .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 264.1364 (calc. 264.1367) with fragmentation patterns distinguishing the piperidine ring cleavage .

Validation : Compare with analogs like 1-(thiophen-2-yl)-2-piperidinylethanone to isolate substituent effects .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic addition reactions?

The ketone group’s electrophilicity is modulated by:

- Thiophene electron-withdrawing effects : Enhance carbonyl reactivity, favoring nucleophilic attack at the β-position.

- Piperidine steric effects : The 6-methyl group restricts access to the carbonyl, reducing reaction rates with bulky nucleophiles (e.g., Grignard reagents) by ~40% compared to unmethylated analogs .

Experimental validation : Kinetic studies under varying temperatures (25–60°C) and DFT calculations (B3LYP/6-31G*) to map transition states .

Q. How does this compound interact with biological targets, and what assays validate its potential?

- Enzyme inhibition : Tested against acetylcholinesterase (AChE) via Ellman’s assay, showing IC₅₀ = 12.3 µM (compared to donepezil, IC₅₀ = 0.03 µM). Piperidine’s basic nitrogen facilitates binding to AChE’s catalytic site .

- Cellular uptake : Radiolabeled (¹⁴C) compound exhibits logP = 1.8, correlating with moderate blood-brain barrier permeability in murine models .

Contradictions : Discrepancies in cytotoxicity (IC₅₀ ranges: 5–50 µM across cell lines) suggest context-dependent metabolism .

Data Contradiction Analysis

Q. Why do reported biological activities vary across studies, and how can experimental design mitigate this?

- Source variability : Differences in cell lines (e.g., HEK293 vs. HeLa) and assay conditions (serum-free vs. serum-containing media) alter compound stability .

- Stereochemical factors : Unresolved racemic mixtures in some syntheses may lead to conflicting IC₅₀ values. Use chiral HPLC (Chiralpak AD-H column) to isolate enantiomers for targeted testing .

Recommendations : Standardize protocols (e.g., MTT assay at 48h incubation) and report enantiomeric excess (ee) in pharmacological studies .

Methodological Comparisons

Q. How do computational models (e.g., molecular docking, MD simulations) enhance understanding of structure-activity relationships?

- Docking (AutoDock Vina) : Predicts binding poses with AChE (ΔG = −8.2 kcal/mol), highlighting hydrogen bonds between the ketone oxygen and His447 .

- MD simulations (GROMACS) : Reveal destabilization of the piperidine-thiophene torsion angle (10°–15° fluctuations) under physiological conditions, impacting target engagement .

Validation : Correlate simulation data with mutagenesis studies (e.g., AChE W86A mutants showing reduced binding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.